molecular formula C16H14O6 B14608036 4',5,7-Trihydroxy-6'-methoxyflavanone CAS No. 57462-21-2

4',5,7-Trihydroxy-6'-methoxyflavanone

Cat. No.: B14608036
CAS No.: 57462-21-2
M. Wt: 302.28 g/mol
InChI Key: XDXBNQWQTQVHGF-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5,7-Trihydroxy-6’-methoxyflavanone typically involves the use of flavanone precursors. One common method includes the methylation of naringenin, a naturally occurring flavonoid, using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions . The reaction is usually carried out in an organic solvent like acetone or ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of 4’,5,7-Trihydroxy-6’-methoxyflavanone may involve the extraction of naringenin from plant sources followed by chemical modification. The large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4’,5,7-Trihydroxy-6’-methoxyflavanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted flavonoid derivatives, which can have different biological activities and properties .

Comparison with Similar Compounds

4’,5,7-Trihydroxy-6’-methoxyflavanone can be compared with other similar flavonoid compounds:

These compounds share similar biological activities but differ in their specific effects and applications due to variations in their chemical structures.

Properties

CAS No.

57462-21-2

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O6/c1-21-13-5-8(17)2-3-10(13)14-7-12(20)16-11(19)4-9(18)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1

InChI Key

XDXBNQWQTQVHGF-AWEZNQCLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O

Canonical SMILES

COC1=C(C=CC(=C1)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O

Origin of Product

United States

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